1-Methoxy-4-methyl-2-(trifluoromethylsulfanyl)benzene
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Overview
Description
1-Methoxy-4-methyl-2-[(trifluoromethyl)thio]benzene is an organic compound characterized by the presence of a methoxy group, a methyl group, and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to enhance yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-methyl-2-[(trifluoromethyl)thio]benzene can undergo various chemical reactions, including:
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Trifluoromethyl sulfone derivatives.
Substitution: Various substituted benzene derivatives, depending on the electrophile used.
Scientific Research Applications
1-Methoxy-4-methyl-2-[(trifluoromethyl)thio]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methoxy-4-methyl-2-[(trifluoromethyl)thio]benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Methoxy-2-(trifluoromethyl)benzene: Shares the trifluoromethyl group but lacks the methyl and thio functionalities.
2-Methoxy-5-nitrobenzotrifluoride: Contains a nitro group instead of the methyl and thio groups, leading to different reactivity and applications.
Uniqueness: 1-Methoxy-4-methyl-2-[(trifluoromethyl)thio]benzene is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethylthio group, in particular, enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H9F3OS |
---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
1-methoxy-4-methyl-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H9F3OS/c1-6-3-4-7(13-2)8(5-6)14-9(10,11)12/h3-5H,1-2H3 |
InChI Key |
ASEONSQJOKRTJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)SC(F)(F)F |
Origin of Product |
United States |
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